2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide
Overview
Description
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide is a useful research compound. Its molecular formula is C15H18ClN5OS and its molecular weight is 351.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.0920591 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Docking Studies and Structural Analysis
Compounds similar to 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide have been subject to docking studies to understand their interaction with biological enzymes such as cyclooxygenase-2 (COX-2). For example, tetrazole derivatives have been investigated for their COX-2 inhibitory potential, which is crucial for developing anti-inflammatory drugs. The crystal structures of such compounds are determined to elucidate their molecular conformations and interactions at the active sites of target enzymes (Al-Hourani et al., 2015).
Antimicrobial and Cytotoxic Activities
Thiazole and tetrazole derivatives, which share structural features with the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents. Additionally, their cytotoxic activities against different cancer cell lines have been assessed, suggesting their application in cancer research (Dawbaa et al., 2021).
Anticancer Evaluation
Research into structurally related compounds has also explored their potential as anticancer agents. By synthesizing and evaluating a series of novel tetrazole and cyanamide derivatives, studies have identified compounds with significant inhibitory activity against various cancer cell lines. Such research is pivotal for the development of new chemotherapy drugs (Noolvi et al., 2011).
Herbicidal Activity
The design and synthesis of compounds bearing structural similarities to this compound have been directed toward agricultural applications as well. These compounds have been tested for their herbicidal activities against various weeds, demonstrating the potential of such chemicals in developing new herbicides (Duan et al., 2010).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-cyclopentylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5OS/c1-10(14(22)17-12-4-2-3-5-12)23-15-18-19-20-21(15)13-8-6-11(16)7-9-13/h6-10,12H,2-5H2,1H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSQHORIQFMOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)SC2=NN=NN2C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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